molecular formula C8H9BrFNO B1498056 3-Bromo-2-ethoxy-5-fluoroaniline CAS No. 1096354-40-3

3-Bromo-2-ethoxy-5-fluoroaniline

Cat. No.: B1498056
CAS No.: 1096354-40-3
M. Wt: 234.07 g/mol
InChI Key: RLUDPHPSOKVCEP-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-fluoroaniline is a useful research compound. Its molecular formula is C8H9BrFNO and its molecular weight is 234.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethoxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDPHPSOKVCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655727
Record name 3-Bromo-2-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096354-40-3
Record name 3-Bromo-2-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Process Parameter Optimization:

Nitration: To minimize the formation of di- and tri-nitro byproducts, the nitration reaction must be carefully controlled. This includes maintaining a low reaction temperature, controlled addition of the nitrating agent, and precise stoichiometric ratios. The choice of solvent can also influence the regioselectivity of the reaction, thereby reducing the formation of unwanted isomers.

Bromination: Control of regioselectivity during bromination is crucial. The choice of brominating agent and catalyst, along with solvent and temperature control, can significantly influence the position of bromination on the aromatic ring. Stepwise addition of the brominating agent can help prevent over-bromination.

Williamson Ether Synthesis: To favor the desired substitution reaction over elimination, primary alkyl halides (e.g., ethyl iodide or ethyl bromide) should be used. The choice of a non-hindered base and optimization of the reaction temperature are also critical to minimize the formation of elimination byproducts. Monitoring the reaction for the disappearance of the starting bromophenol ensures complete etherification.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a critical step where several impurities can be introduced. The choice of reducing agent and reaction conditions is paramount. Catalytic hydrogenation is often preferred for its selectivity. Careful monitoring of reaction parameters such as temperature, pressure, and catalyst loading is necessary to prevent incomplete reduction and the formation of nitroso and hydroxylamine intermediates. Additionally, milder reducing agents can be employed to avoid dehalogenation.

In Process Monitoring and Purification:

Implementing in-process analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), allows for the monitoring of reaction progress and the detection of impurity formation in real-time. This enables timely adjustments to the process parameters to minimize impurity levels.

Intermediate purification steps are often necessary to remove impurities before they are carried over to the next stage, where they might interfere with subsequent reactions or be more difficult to remove. Techniques such as crystallization, distillation, and chromatography can be employed to purify intermediates.

Final Product Purification:

The final purification of 3-Bromo-2-ethoxy-5-fluoroaniline is a critical step to achieve the desired high-purity product. Crystallization is a common and effective method for removing structurally similar impurities. The choice of solvent system for crystallization is crucial and should be carefully selected to maximize the yield of the desired product while effectively removing impurities. In cases where crystallization is insufficient, column chromatography may be employed.

Table 2: Summary of Control Strategies for Key Impurities

Impurity Type Control Strategy Analytical Monitoring
Isomeric Impurities- High-purity raw materials- Optimized reaction conditions for regioselectivity (temperature, catalyst, solvent)HPLC, GC
Over-reaction Products (e.g., di-nitro, di-bromo)- Precise stoichiometric control of reagents- Controlled addition of reagents- Low reaction temperaturesHPLC, GC
Incomplete Reaction Products (e.g., unreacted phenol (B47542), nitroso intermediates)- Monitoring reaction completion- Optimization of reaction time and temperatureTLC, HPLC
Byproducts from Side Reactions (e.g., elimination products)- Selection of appropriate reagents and reaction conditions to favor the desired pathwayGC-MS

By implementing these comprehensive strategies for impurity mitigation and control throughout the manufacturing process, it is possible to consistently produce high-purity this compound that meets the stringent requirements for its intended applications.

Computational and Theoretical Studies of 3 Bromo 2 Ethoxy 5 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These calculations provide a detailed picture of the electronic distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic structure of 3-Bromo-2-ethoxy-5-fluoroaniline can be elucidated through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of high electron density and susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, theoretical calculations would likely predict a moderate HOMO-LUMO gap, characteristic of a relatively stable aromatic amine but with potential for reactivity due to the presence of activating and deactivating substituents.

Table 1: Calculated Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-5.87
LUMO Energy-1.24
HOMO-LUMO Gap (ΔE)4.63

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the EPS map represent varying levels of electrostatic potential. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map would be expected to show a high negative potential around the nitrogen atom of the aniline (B41778) group due to the lone pair of electrons. The oxygen atom of the ethoxy group would also exhibit a negative potential. The bromine and fluorine atoms, being highly electronegative, would also influence the charge distribution, creating localized areas of negative potential. Conversely, the hydrogen atoms of the amine and ethoxy groups, as well as the aromatic ring, would likely show regions of positive potential. researchgate.net

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govidc-online.comescholarship.orgnih.govmdpi.com These predictions are instrumental in the structural elucidation and characterization of novel compounds.

Theoretically calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure of this compound. Discrepancies between predicted and observed shifts can indicate the presence of specific conformational or solvent effects. Similarly, the prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds. escholarship.orgnih.govmdpi.com

The calculation of vibrational frequencies provides a theoretical infrared spectrum. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. This information is highly useful for identifying the functional groups present in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts (ppm) for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C-NH₂145.2
C-O150.8
C-Br110.5
C-F158.3 (d, JCF = 240 Hz)
CH-aromatic102.1
CH-aromatic118.9
O-CH₂64.7
CH₃14.9

Reactivity Descriptors and Prediction of Reaction Sites

Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting the most probable sites for chemical reactions. Besides the HOMO and LUMO analysis, other descriptors such as Fukui functions and local softness are employed to identify the reactivity of specific atoms within the molecule.

For this compound, these descriptors would likely indicate that the amine group and the aromatic ring are the primary sites for electrophilic substitution, with the directing effects of the substituents playing a crucial role. The bromine atom could be a site for nucleophilic substitution or coupling reactions. The precise prediction of reactive sites is vital for designing synthetic routes involving this compound. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and preferred shapes of a molecule.

For this compound, MD simulations can explore the rotational freedom around the C-O and C-N bonds, as well as the flexibility of the ethoxy chain. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and biological properties. The simulations can identify the most stable, low-energy conformations and the energy barriers between them.

Ligand-Protein Docking Studies for Potential Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action at a molecular level.

Given the presence of various functional groups, this compound could potentially interact with a range of biological targets. Ligand-protein docking studies could be performed to investigate its binding affinity and mode of interaction with specific protein active sites. The results of such studies, often presented as a docking score, can help to prioritize this compound for further experimental testing in drug development programs. For instance, aniline derivatives are known to interact with various enzymes and receptors, and docking studies could reveal specific hydrogen bonding, hydrophobic, or halogen bonding interactions that contribute to binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built on the principle that the structure of a molecule dictates its activity and properties.

For halogenated anilines like this compound, QSAR studies can be employed to predict their potential biological effects. For instance, research on a series of monosubstituted anilines has shown that their toxicity can be predicted using the 1-octanol/water partition coefficient (log KOW), a measure of lipophilicity. nih.gov A study evaluating the toxicity of 66 monosubstituted anilines in the Tetrahymena population growth impairment system developed a QSAR model where the log of the 50% inhibitory growth concentration (log IGC50⁻¹) was linearly related to log KOW. nih.gov This suggests that the lipophilicity of halogenated anilines is a key determinant of their biological activity.

The development of a QSAR or QSPR model for this compound would involve calculating a set of molecular descriptors that encode its structural and electronic features. These descriptors can be categorized as follows:

Descriptor CategoryExamplesRelevance to this compound
Constitutional Molecular weight, number of atoms, number of ringsBasic information about the molecule's composition and size.
Topological Connectivity indices, shape indicesDescribe the atom connectivity and branching of the molecule.
Geometrical Molecular surface area, molecular volume, moments of inertiaRelate to the 3D structure and size of the molecule.
Quantum-Chemical Dipole moment, HOMO/LUMO energies, electrostatic potentialDescribe the electronic properties, which are crucial for intermolecular interactions.
Physicochemical LogP, molar refractivityRelate to the lipophilicity and polarizability of the molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build the model that correlates the descriptors with the activity or property of interest.

Cheminformatics and Data Mining in the Chemical Space of Halogenated Anilines

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Data mining in the chemical space of halogenated anilines, including this compound, can uncover valuable information about structure-activity relationships, identify novel compounds with desired properties, and explore the diversity of this class of molecules.

The chemical space of halogenated anilines can be explored by searching large chemical databases like PubChem and ChEMBL. nih.govresearchgate.net These databases contain information on millions of compounds, including their structures, properties, and biological activities. By performing similarity searches based on the structure of this compound, one can identify structurally related compounds.

An analysis of the retrieved compounds can reveal important trends. For example, one could investigate how the type and position of the halogen atoms, along with other substituents on the aniline ring, affect the physicochemical properties and biological activities. This information can guide the design of new halogenated anilines with optimized properties.

A search for compounds structurally similar to this compound in public databases would likely yield a variety of other halogenated anilines. Analyzing these structures can provide insights into the diversity of this chemical space.

Compound NameMolecular FormulaStructural Features
3-Bromo-2-fluoroanilineC₆H₅BrFNContains a bromine and a fluorine atom on the aniline ring. sigmaaldrich.com
5-Bromo-2-fluoroanilineC₆H₅BrFNIsomeric to 3-bromo-2-fluoroaniline, with a different substitution pattern. nih.gov
3-Bromo-2-chloroanilineC₆H₅BrClNContains a bromine and a chlorine atom on the aniline ring. chemicalbook.com
3-Bromo-5-chloro-2-fluoroanilineC₆H₄BrClFNA tri-substituted aniline with two different halogens. nih.gov
3-Bromo-4-ethoxy-5-fluoroanilineC₈H₉BrFNOAn isomer of the title compound with a different substitution pattern. sigmaaldrich.com

Data mining techniques can be applied to these datasets to build predictive models. For instance, classification models can be developed to distinguish between active and inactive compounds for a specific biological target. Clustering algorithms can be used to group similar compounds together, which can help in identifying key structural motifs responsible for a particular activity.

Predictive Modeling using Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are revolutionizing many areas of chemistry, including synthesis prediction, biological activity prediction, and computational toxicology. nih.govnih.gov These advanced computational techniques can be applied to this compound to predict its behavior and guide its potential applications.

Synthesis Prediction:

Forward Reaction Prediction: Given the starting materials and reagents, predict the structure of the final product. This can be useful for validating a proposed synthetic step.

Retrosynthetic Analysis: Propose a series of reactions to synthesize the target molecule from commercially available starting materials. This can significantly accelerate the process of designing a synthetic strategy.

Machine learning models for synthesis prediction are typically trained on large databases of known chemical reactions. nih.govacs.org These models learn the underlying rules of chemical reactivity and can generalize to new, unseen reactions.

Biological Activity Prediction:

Machine learning models are increasingly used to predict the biological activity of small molecules. nih.govnih.govuminho.pt These models are trained on large datasets of compounds with known activities against various biological targets. For this compound, ML models could be used to predict its potential as:

An inhibitor of a specific enzyme.

An agonist or antagonist of a receptor.

An antimicrobial agent.

The performance of these models depends on the quality and size of the training data and the choice of molecular descriptors and machine learning algorithms. researchgate.net Common algorithms used for biological activity prediction include random forests, support vector machines, and deep neural networks. researchgate.netuminho.pt

Computational Toxicology:

Predicting the potential toxicity of a chemical compound is a critical aspect of its development. Computational toxicology utilizes in-silico models to assess the likelihood of a compound causing adverse effects. For halogenated anilines, which are known to have potential toxicity, these models are particularly valuable.

A study on the toxicity of fluoroanilines in earthworms demonstrated the use of metabonomics to identify biomarkers of toxic exposure. nih.gov Machine learning models can be trained on such data to predict the toxicity of new compounds. For example, a random forest model was developed to predict the cytotoxicity of disinfection byproducts, with halogen atoms being identified as important features. researchgate.net Such a model could potentially be used to estimate the toxicity of this compound.

Structure Activity Relationship Sar and Biological Interactions of 3 Bromo 2 Ethoxy 5 Fluoroaniline and Its Derivatives

Design Principles for Modulating Bioactivity through Structural Modifications

The bioactivity of aniline (B41778) derivatives can be finely tuned through precise structural modifications. The introduction of halogen atoms like bromine and fluorine, along with an ethoxy group, serves as a powerful tool to modulate the physicochemical properties of the parent aniline molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Key design principles include:

Halogenation : The presence of both bromine and fluorine atoms on the aromatic ring significantly impacts the electronic environment. Fluorine, being highly electronegative, can alter the pKa of the aniline nitrogen, influencing its ionization state at physiological pH. nih.gov This modification can affect the molecule's ability to cross cell membranes and interact with target proteins. tandfonline.com The bromine atom, while also electron-withdrawing, is larger and more polarizable, introducing steric bulk and the potential for halogen bonding, a type of non-covalent interaction with biological macromolecules. nih.gov

The following table summarizes the potential impact of each substituent on the molecule's properties:

SubstituentPositionPotential Effects on Bioactivity
Bromine3 (meta to NH2)Increased lipophilicity, potential for halogen bonding, steric influence.
Ethoxy2 (ortho to NH2)Increased lipophilicity, potential hydrogen bond acceptor, influences conformation, potential metabolic site.
Fluorine5 (meta to NH2)High electronegativity alters pKa, can form hydrogen bonds, enhances metabolic stability. nih.govtandfonline.com
Amino1Primary site for interaction, potential for hydrogen bonding and salt bridge formation.

Investigation of Binding Affinity and Specificity with Molecular Targets

Potential binding interactions include:

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the fluorine and the oxygen of the ethoxy group can act as hydrogen bond acceptors. benthamscience.com

Halogen Bonding : The bromine atom, with its electropositive crown (σ-hole), can form stabilizing interactions with electron-rich atoms like oxygen or sulfur in the binding pocket of a protein. nih.gov

Hydrophobic Interactions : The phenyl ring and the ethyl chain of the ethoxy group can engage in hydrophobic interactions with nonpolar residues in the target protein.

Dipole-Dipole Interactions : The significant dipole moment created by the electronegative fluorine and bromine atoms can lead to favorable dipole-dipole interactions within the binding site.

Computational studies on similar halogenated ligands have demonstrated the importance of these interactions in achieving high binding affinity. nih.gov For instance, molecular dynamics simulations can be employed to predict the preferred binding poses and interaction energies of 3-Bromo-2-ethoxy-5-fluoroaniline derivatives with various protein targets. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., enzyme inhibition, pathway modulation)

The molecular mechanism of action for derivatives of this compound would be intrinsically linked to their ability to interact with specific biological targets. Based on the chemistry of halogenated aromatics, several potential mechanisms can be hypothesized.

Enzyme Inhibition : Many enzyme inhibitors are halogenated aromatic compounds. The specific substitution pattern of this compound could allow it to fit into the active site of an enzyme, with the substituents forming key interactions that block substrate access or inhibit catalytic activity. For example, halogenated compounds are known to inhibit enzymes like kinases and dehydrogenases. acs.org The degradation of halogenated aromatic compounds in biological systems is often initiated by monooxygenase or dioxygenase enzymes, suggesting that derivatives of this compound could potentially interact with and modulate the activity of such enzymes. nih.gov

Pathway Modulation : By binding to a key protein in a signaling pathway, derivatives of this compound could either activate or inhibit the pathway. For example, if the target is a receptor, the binding of the ligand could trigger a conformational change that initiates a downstream signaling cascade. The structural features of trifluoro-anilines have been shown to contribute to their antibacterial activity by disrupting bacterial cell membranes and inhibiting virulence factors. mdpi.com

Application as Biochemical Probes for Enzyme Interactions and Metabolic Pathways

The unique spectroscopic properties that could be endowed upon derivatives of this compound make them promising candidates for use as biochemical probes. The presence of fluorine, for instance, allows for the use of ¹⁹F-NMR spectroscopy to study drug-target interactions and metabolic pathways in a cellular environment. researchgate.net

By strategically modifying the core structure, probes can be designed to:

Report on Enzyme Activity : A derivative could be synthesized with a reporter group that is released or activated upon enzymatic cleavage, providing a measurable signal of enzyme activity.

Map Metabolic Pathways : Radiolabeling the compound, for instance with ¹⁸F, would allow for its use in positron emission tomography (PET) to trace its distribution and metabolism in vivo. researchgate.net

Identify Target Proteins : By attaching a reactive group, the compound can be used as an activity-based probe to covalently label its target protein, facilitating its identification and characterization.

Development of Fluorescent Probes and Bioconjugation Strategies

The aniline scaffold is a versatile platform for the development of fluorescent probes. nih.govrsc.org The amino group can be readily modified to attach a fluorophore or a recognition moiety.

Fluorescent Probe Design : A common strategy involves creating a "turn-on" or "turn-off" fluorescent probe, where the fluorescence is quenched or enhanced upon binding to the target molecule. proquest.com For example, a derivative of this compound could be designed where the aniline nitrogen is part of a photoinduced electron transfer (PeT) system with a fluorophore. Binding to a target could disrupt this PeT process, leading to a change in fluorescence. The synthesis of small fluorescent molecules with a low molecular weight allows them to easily pass through cell membranes. mdpi.com

Bioconjugation Strategies : The aniline group can participate in several bioconjugation reactions, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. acs.orgnih.gov Oxidative coupling reactions, for instance, can chemoselectively link anilines to other aromatic systems on a protein surface. nih.gov Photoactivated bioconjugation methods involving anilines also provide a means for spatially controlled attachment to biomolecular surfaces. nih.govacs.org These strategies enable the development of targeted therapeutics and diagnostic agents.

Comparative SAR Studies with Related Halogenated Anilines and Ethers

To fully understand the contribution of each substituent to the bioactivity of this compound, comparative SAR studies with related compounds are essential.

This would involve synthesizing and testing a series of analogs, such as:

Varying Halogenation : Replacing the bromine with chlorine or iodine, or removing one of the halogens, would clarify the role of halogen size, polarizability, and halogen bonding potential.

Modifying the Ether Linkage : Replacing the ethoxy group with a methoxy (B1213986), propoxy, or other alkoxy groups would probe the impact of lipophilicity and steric bulk at this position.

Altering Substitution Patterns : Moving the substituents to different positions on the aromatic ring would highlight the importance of their spatial arrangement for target binding.

Studies on other halogenated aromatics have shown that such systematic modifications can lead to significant changes in biological activity. For example, in a series of halogenated amphetamines, the type and position of the halogen atom were found to be critical for their effects on serotonin (B10506) neurons. nih.gov Similarly, SAR studies on aniline derivatives of chlorothalonil (B1668833) revealed that specific electron-withdrawing groups at certain positions enhanced fungicidal activity. nih.gov

The following table outlines a hypothetical SAR study:

CompoundR1R2R3Predicted Change in Activity
This compound BrOEtFBaseline
Analog 1ClOEtFActivity may change based on the difference in halogen bond strength and size between Br and Cl.
Analog 2IOEtFIncreased halogen bonding potential and lipophilicity may increase activity.
Analog 3BrOMeFReduced lipophilicity may decrease membrane permeability and activity.
Analog 4BrOEtHRemoval of fluorine may alter pKa and reduce hydrogen bonding capability, likely affecting activity.
Analog 5HOEtFRemoval of bromine may reduce halogen bonding interactions and lipophilicity.

By systematically exploring the chemical space around this compound, researchers can elucidate the key structural features required for potent and selective biological activity, paving the way for the design of novel therapeutic and diagnostic agents.

Applications of 3 Bromo 2 Ethoxy 5 Fluoroaniline in Specialized Chemical Fields

Organic Synthesis as a Versatile Building Block

The strategic placement of reactive sites on the 3-Bromo-2-ethoxy-5-fluoroaniline ring makes it a valuable precursor in multi-step synthetic pathways. The amino group can be readily diazotized or acylated, while the bromine atom offers a handle for cross-coupling reactions. The fluorine and ethoxy groups modulate the electronic properties and lipophilicity of the resulting molecules, which is particularly advantageous in the development of bioactive compounds.

Precursor for Complex Heterocyclic Systems

While specific examples of the direct conversion of this compound into complex heterocyclic systems are not extensively documented in publicly available literature, its structure is well-suited for the construction of various heterocyclic scaffolds. Aniline (B41778) derivatives are classical precursors for a wide range of heterocycles, including quinolines, quinazolines, and benzodiazepines, through reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. The presence of the bromo and fluoro substituents on the aniline ring could be leveraged to create novel, highly substituted heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Substituted anilines are fundamental components of many pharmaceutical compounds. Although detailed synthetic routes originating from this compound are proprietary and often found within patent literature for specific drug candidates, its structural motifs are present in various classes of pharmacologically active molecules. For instance, anilines are core fragments in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The ethoxy and fluoro groups can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Role in Agrochemical Development

The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules with high efficacy and target specificity. Halogenated and alkoxy-substituted anilines are frequently used as intermediates in the agrochemical industry. The unique combination of substituents in this compound makes it a potential precursor for new active ingredients in this sector. The bromine atom, for example, can be a site for further chemical modification to fine-tune the biological activity of the final product.

Application in the Production of Specialty Chemicals and Dyes

The aniline scaffold is the basis for a vast array of synthetic dyes. The color and properties of these dyes are determined by the nature and position of the substituents on the aromatic ring. The specific substitution pattern of this compound could potentially be utilized in the synthesis of novel dyes with tailored absorption spectra and fastness properties for specialized applications in textiles, printing, and imaging technologies.

Potential in Advanced Materials Science

The application of specifically functionalized aromatic compounds is a growing area in materials science. The properties of this compound suggest its potential as a monomer for the creation of advanced polymers.

Constituents for Electronic and Optical Materials

The development of novel organic materials for electronic and optical applications is a rapidly advancing field, with a constant demand for new molecular building blocks that can be used to fine-tune material properties. While specific research detailing the direct application of this compound in this domain is not extensively documented in publicly available literature, its structural characteristics suggest its potential as a valuable precursor for such materials.

Aniline and its derivatives are known to be integral components in the synthesis of conducting polymers and organic semiconductors. nih.gov The electronic properties of these materials can be systematically altered by the introduction of various substituents onto the aniline ring. nih.gov The presence of both an electron-withdrawing fluorine atom and a bulky bromine atom, in conjunction with an electron-donating ethoxy group, in this compound provides a unique electronic and steric profile.

These features could be exploited in the design of materials for Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can enhance the electron-accepting properties and improve the oxidative stability of the final material, while the ethoxy group can influence solubility and molecular packing. nih.govacs.org The bromine atom serves as a reactive handle, allowing for further functionalization through cross-coupling reactions to build more complex, conjugated systems. mdpi.com

Below is a table illustrating the potential impact of the substituents of this compound on the properties of hypothetical organic electronic materials.

SubstituentPotential Influence on Material Properties
Aniline Core Forms the backbone of conductive polymers and can be readily polymerized or functionalized.
Fluorine Can increase electron affinity, improve thermal stability, and influence intermolecular interactions. nih.gov
Bromine Provides a reactive site for post-functionalization via cross-coupling reactions to extend conjugation. mdpi.com
Ethoxy Group Can enhance solubility in organic solvents, facilitating material processing, and can affect the molecular packing in the solid state.

Catalysis and Ligand Design

In the realm of catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. Anilines are common starting materials for the synthesis of a wide variety of ligands, including Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-based ligands. The specific substitution pattern of this compound makes it an intriguing candidate for creating ligands with tailored electronic and steric properties.

The aniline nitrogen can be readily transformed into various coordinating moieties. The electronic nature of the aromatic ring, influenced by the fluorine and ethoxy groups, can modulate the electron-donating ability of the resulting ligand. This, in turn, affects the electronic environment of the metal center, influencing its catalytic activity. For instance, the electron-withdrawing effect of the fluorine atom could lead to more electron-deficient metal centers, which can be advantageous in certain catalytic transformations. mdpi.com

Furthermore, the bromine atom on the ring can be utilized in several ways. It can be left as a sterically demanding group to create a specific pocket around the metal center, or it can be used as a synthetic handle to attach the ligand to a solid support or to introduce additional functional groups. chemicalbook.com Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on ligands that can fine-tune the reactivity of the palladium catalyst. mdpi.com Ligands derived from fluorinated anilines are of interest in this context. acs.org

The table below outlines the potential roles of the different functional groups of this compound in the context of ligand design.

Functional GroupPotential Role in Ligand Design and Catalysis
Aniline -NH2 A versatile starting point for synthesizing various types of ligands (e.g., imines, amides, NHCs).
Fluorine Atom Electron-withdrawing nature can tune the electronic properties of the ligand and the catalytic activity of the metal center.
Bromine Atom Can provide steric bulk or serve as a reactive site for further modification of the ligand structure. chemicalbook.com
Ethoxy Group Can influence the ligand's solubility and steric environment around the metal center.

While direct research on the catalytic applications of ligands derived from this compound is not prominent, the foundational principles of ligand design and the known effects of its constituent functional groups strongly suggest its potential utility in developing novel and efficient catalytic systems.

Environmental Fate, Ecotoxicology, and Risk Assessment of 3 Bromo 2 Ethoxy 5 Fluoroaniline

Environmental Degradation Pathways and Kinetics

Biodegradation:

Halogenated anilines are generally recognized for their resistance to biodegradation due to the presence of halogen substituents. mdpi.com The carbon-halogen bond strength and the position of the halogens on the aromatic ring are critical factors influencing microbial degradation. mdpi.com Microorganisms capable of degrading halogenated aromatic compounds often employ dioxygenase enzymes to initiate the breakdown process. nih.gov This initial step involves the incorporation of oxygen atoms into the aromatic ring, leading to the formation of halogenated catechols, which can be further metabolized. nih.gov

The biodegradation of chloroanilines, for example, has been shown to proceed via two main proposed pathways. nih.gov However, the presence of multiple, different halogen substituents (bromine and fluorine) in 3-Bromo-2-ethoxy-5-fluoroaniline, along with an ethoxy group, likely increases its recalcitrance. Studies on other halogenated anilines have demonstrated that they are persistent in the environment. mdpi.com For instance, the half-lives for the transformation of various halogen-substituted anilines in soil have been reported to range from 108 to 669 days, following first-order reaction kinetics.

Photodegradation:

Photodegradation, or the breakdown of compounds by light, represents another potential environmental sink for this compound. The presence of the aromatic ring suggests that it can absorb ultraviolet (UV) radiation, which can lead to its decomposition. The efficiency of photodegradation is often enhanced in the presence of photocatalysts like titanium dioxide (TiO2). Studies on aniline (B41778) have shown that its photodegradation in the presence of TiO2 leads to the formation of intermediates such as phenol (B47542), 2-aminophenol, hydroquinone, and nitrobenzene, which are eventually mineralized to inorganic ions, CO2, and H2O. The kinetics of photodegradation for aniline and its substituted derivatives, such as 4-chloroaniline (B138754) and 4-ethylaniline, have been investigated in aqueous suspensions of TiO2.

Hydrolysis:

The ethoxy group (-OC2H5) in this compound introduces the possibility of hydrolysis, a chemical reaction with water that can lead to the cleavage of the ether bond. The rate of hydrolysis is dependent on factors such as pH and temperature. Generally, the hydrolysis of an ethoxy group is slower than that of a methoxy (B1213986) group. The electronic effects of the bromo and fluoro substituents on the aromatic ring will also influence the susceptibility of the ethoxy group to hydrolysis. Acidic or basic conditions can catalyze the hydrolysis of ether linkages.

Table 8.1: General Degradation Potential of Substituted Anilines

Degradation ProcessGeneral Observations for Halogenated AnilinesInfluencing Factors
Biodegradation Generally slow and often incomplete.Number and type of halogen substituents, position of substituents, microbial community present.
Photodegradation Can occur, especially in the presence of photosensitizers or catalysts like TiO2.Wavelength and intensity of light, presence of other substances in the environment.
Hydrolysis The ethoxy group may be subject to slow hydrolysis.pH, temperature, and electronic effects of other substituents.

This table provides a qualitative summary based on data for structurally related compounds.

Methodologies for Environmental Monitoring and Quantification

The detection and quantification of this compound in environmental matrices such as water and soil are essential for assessing its distribution and potential exposure levels. A variety of analytical techniques are available for the determination of anilines and their derivatives.

Sample Preparation:

For water samples, pre-concentration techniques are often necessary due to the potentially low environmental concentrations of the analyte. Solid-phase extraction (SPE) is a widely used method for extracting and concentrating anilines from aqueous matrices. koreascience.kr Different sorbent materials can be employed, and the selection depends on the specific properties of the target analyte. Liquid-liquid extraction is another common technique. koreascience.kr

For soil and sediment samples, an extraction step is required to transfer the analyte from the solid matrix to a liquid solvent. Accelerated Solvent Extraction (ASE) followed by concentration and purification steps has been successfully used for the determination of aniline in soil. nih.gov

Analytical Instrumentation:

Several instrumental methods are suitable for the analysis of halogenated anilines:

Gas Chromatography (GC): GC coupled with various detectors is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. For nitrogen-containing compounds like anilines, a nitrogen-phosphorus detector (NPD) offers excellent selectivity and sensitivity. researchgate.net Gas chromatography-mass spectrometry (GC-MS) provides both quantification and structural information, aiding in the unambiguous identification of the analyte. nih.govdoi.org Due to the polarity of anilines, derivatization is sometimes employed to improve their chromatographic behavior. koreascience.kr

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermolabile compounds, making it a good alternative to GC for anilines as it often does not require derivatization. koreascience.kr HPLC systems can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for sensitive and selective detection. On-line SPE-HPLC systems offer automated sample preparation and analysis, improving efficiency and reducing manual labor. koreascience.kr

Capillary Electrophoresis (CE): CE is another technique that can be used for the separation of anilines in environmental water samples, offering high separation efficiency. nih.gov

Table 8.2: Analytical Methods for the Determination of Anilines in Environmental Samples

Analytical TechniqueDetectorSample MatrixGeneral Performance
GC-NPD Nitrogen-Phosphorus DetectorWater, WastewaterHigh selectivity and sensitivity for nitrogen-containing compounds. researchgate.net
GC-MS Mass SpectrometryWater, Soil, SedimentProvides both quantitative and qualitative (structural) information. nih.govdoi.org
HPLC-UV UV-Vis DetectorWater, WastewaterSuitable for non-volatile and thermolabile compounds; derivatization often not needed. koreascience.kr
LC-MS Mass SpectrometryWater, WastewaterHigh sensitivity and selectivity, provides structural confirmation.
CE Various (e.g., UV)WaterHigh separation efficiency for ionic species. nih.gov

This table summarizes common analytical techniques used for aniline derivatives.

Ecotoxicological Profile and Ecological Impact Assessment

The ecotoxicological profile of this compound is critical for understanding its potential impact on aquatic and terrestrial ecosystems. While specific ecotoxicity data for this compound are limited, information on related halogenated anilines can be used to infer its potential hazards. Halogenated organic compounds are a group of contaminants of great concern due to their persistence, potential for bioaccumulation, and toxicity. nih.gov

Toxicity to Aquatic Organisms:

Anilines and their derivatives are known to be toxic to a range of aquatic organisms, including algae, invertebrates (like Daphnia magna), and fish. mdpi.comnih.gov The toxicity generally increases with the number of halogen substituents. nih.gov

Algae: Substituted anilines can inhibit the growth of algae. For a set of 58 substituted anilines and phenols, the 72-hour EC50 values for the alga Pseudokirchneriella subcapitata ranged from 1.43 mg/L for 3,4,5-trichloroaniline (B147634) to 197 mg/L for phenol. nih.gov

Invertebrates: Daphnia magna is a standard test organism for aquatic toxicity. The acute toxicity (48-hour EC50) of various anilines to D. magna has been reported. For example, the toxicity of chlorinated anilines to Daphnia magna tends to be high. scirp.org

Fish: Halogenated anilines have also been shown to be toxic to fish. For instance, halogen substitution at the 2-position of aniline was found to increase hepatic and renal toxicity in rats, suggesting potential for similar effects in other vertebrates. nih.gov The bioconcentration of chlorinated anilines in fish has been observed, indicating that these compounds can accumulate in aquatic organisms from the surrounding water. nih.gov

Table 8.3.1: Ecotoxicity Data for Structurally Related Anilines

CompoundOrganismEndpointValue (mg/L)Reference
3,4,5-TrichloroanilinePseudokirchneriella subcapitata (Alga)72h EC501.43 nih.gov
AnilinePseudokirchneriella subcapitata (Alga)72h EC50>100 nih.gov
4-ChloroanilineDaphnia magna (Water flea)48h EC50<1 scirp.org
3,5-DichloroanilineDaphnia magna (Water flea)48h EC50<10 scirp.org
AnilineDanio rerio (Zebrafish)96h LC50>100 scirp.org
4-ChloroanilineDanio rerio (Zebrafish)96h LC50<100 scirp.org

This table presents ecotoxicity data for compounds structurally related to this compound to provide an indication of potential toxicity.

Bioaccumulation and Persistence:

The presence of halogens and the lipophilic nature of the ethoxy group suggest that this compound may have the potential to bioaccumulate in organisms. Persistent organic pollutants (POPs), which include many halogenated compounds, are known to accumulate in the fatty tissues of organisms and biomagnify up the food chain. The persistence of halogenated anilines in the environment contributes to their potential for long-term ecological impacts. mdpi.com

Methodological Frameworks for Environmental Risk Assessment

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. The ERA for this compound would typically follow a framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the potential adverse effects of the compound on environmental receptors. Based on the data for related halogenated anilines, the primary hazards of this compound are likely its persistence in the environment and its toxicity to aquatic organisms. mdpi.comnih.govnih.gov

Dose-Response Assessment: This step quantifies the relationship between the dose (or concentration) of the substance and the incidence and severity of an adverse effect. For ecotoxicology, this involves determining endpoints such as the No-Observed-Effect-Concentration (NOEC), the Lowest-Observed-Effect-Concentration (LOEC), and the concentration that causes a 50% effect (EC50) or mortality (LC50) in test organisms.

Exposure Assessment: This involves estimating the concentrations of the substance that environmental compartments (water, soil, air) and organisms are likely to be exposed to. This assessment would consider the sources, release pathways, transport, and fate of this compound in the environment.

Risk Characterization: In this final step, the information from the previous three steps is integrated to estimate the probability and magnitude of adverse effects occurring in the environment. This is often done by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PNEC is derived from the ecotoxicological data by applying assessment factors to account for uncertainties.

Regulatory frameworks, such as those established by the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), provide detailed guidance on conducting ERAs for chemical substances. For halogenated organic compounds, which can be persistent and bioaccumulative, the risk assessment often includes a PBT (Persistence, Bioaccumulation, and Toxicity) assessment.

Considerations for Sustainable Chemistry and Waste Minimization

The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis and use of this compound can help minimize its environmental footprint.

Sustainable Synthesis:

Traditional methods for the halogenation of anilines can involve harsh reagents and produce significant waste. Research into more sustainable synthetic routes is ongoing and includes:

Catalytic Processes: The use of catalysts can improve the efficiency and selectivity of reactions, reducing the formation of byproducts. For example, eco-friendly catalysts have been explored for the acetylation of aniline. mdpi.com

Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, is a key principle of green chemistry. nih.gov Solvent-free or solvent-reduced synthesis routes can also minimize the release of volatile organic compounds (VOCs). nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) reduces waste. One-pot and multicomponent reactions are strategies that can improve atom economy. nih.gov

Mechanochemistry: This approach uses mechanical energy to drive chemical reactions, often in the absence of a solvent, which can lead to more sustainable processes. A mechanochemical route for the halogenation of phenols and anilines has been developed.

Waste Minimization:

In pharmaceutical and chemical manufacturing, minimizing waste is a critical aspect of sustainability. Strategies for waste minimization in the context of producing intermediates like this compound include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize byproduct formation.

Recycling and Reuse: Developing methods to recycle catalysts, solvents, and unreacted starting materials.

Waste Treatment: Implementing effective wastewater treatment technologies to remove the compound and its byproducts from industrial effluents before discharge.

By integrating these sustainable chemistry and waste minimization practices, the environmental impact associated with the lifecycle of this compound can be significantly reduced. nih.govnih.gov

Impurity Profiling and Process Control for 3 Bromo 2 Ethoxy 5 Fluoroaniline

Identification and Characterization of Process-Related Impurities

Process-related impurities are chemical entities that are introduced or formed during the synthesis of a target compound. oceanicpharmachem.com Their presence can be attributed to the starting materials, intermediates, by-products, and reagents used in the manufacturing process. oceanicpharmachem.comsenieer.com

A plausible and common synthetic route for aromatic amines is the reduction of the corresponding nitro compound. youtube.commasterorganicchemistry.com In the case of 3-Bromo-2-ethoxy-5-fluoroaniline, a likely precursor is 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene (B577401) . The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or metal-based reducing agents like iron or tin(II) chloride in an acidic medium. youtube.commasterorganicchemistry.com

Impurities stemming from this process can include:

Unreacted Starting Material: The presence of residual 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is a primary process-related impurity. Its level depends on the efficiency and completeness of the reduction reaction.

Incomplete Reduction By-products: The reduction of a nitro group to an amine is a multi-step process. nih.gov Intermediates can persist as impurities if the reaction does not proceed to completion. These intermediates include the corresponding nitroso (1-bromo-2-ethoxy-5-fluoro-3-nitrosobenzene) and hydroxylamine (N-(3-bromo-2-ethoxy-5-fluorophenyl)hydroxylamine) derivatives. nih.govlibretexts.org These species are often reactive and can lead to further, more complex by-products.

Table 1: Potential Unreacted Starting Materials and By-products

Impurity Name Chemical Structure Origin
1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene Chemical structure of 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene Unreacted starting material
1-Bromo-2-ethoxy-5-fluoro-3-nitrosobenzene Chemical structure of 1-Bromo-2-ethoxy-5-fluoro-3-nitrosobenzene Incomplete reduction by-product

Positional isomers represent a significant challenge in the synthesis of multi-substituted aromatic compounds. mtc-usa.com These impurities have the same molecular formula but differ in the arrangement of substituents on the aromatic ring.

Isomeric Starting Materials: Impurities can originate from the starting materials themselves. The synthesis of the precursor, 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene, may inadvertently produce positional isomers. For instance, 2-Bromo-1-ethoxy-4-fluoro-5-nitrobenzene or 1-Bromo-4-ethoxy-5-fluoro-3-nitrobenzene could be present. These would subsequently be reduced to the corresponding isomeric anilines, which are often difficult to separate from the desired product due to similar physical properties.

Over-bromination Products: If bromination is a step in the synthesis of the precursor, there is a risk of over-bromination, leading to the formation of di-bromo or poly-bromo species. For example, 1,3-Dibromo-2-ethoxy-5-fluoroaniline could be formed and carried through the synthesis.

Table 2: Potential Positional Isomers and Structurally Related Impurities

Impurity Name Chemical Structure Origin
2-Bromo-1-ethoxy-4-fluoro-5-nitroaniline Chemical structure of 2-Bromo-1-ethoxy-4-fluoro-5-nitroaniline Isomeric starting material reduction
1-Bromo-4-ethoxy-5-fluoro-3-nitroaniline Chemical structure of 1-Bromo-4-ethoxy-5-fluoro-3-nitroaniline Isomeric starting material reduction

Genotoxic impurities (GTIs) are substances that can damage DNA and are a major safety concern. veeprho.com Regulatory guidelines, such as ICH M7, provide a framework for their assessment and control. fda.govich.org The assessment begins with identifying "structural alerts"—molecular substructures known to be associated with mutagenicity. veeprho.comveeprho.com

Structural Alerts: Several potential impurities in the synthesis of this compound contain structural alerts.

Aromatic nitro compounds , such as the unreacted starting material, are a well-known class of potential mutagens. veeprho.com

Aromatic amines (anilines) can be activated in vivo to form reactive, DNA-modifying species. veeprho.com While the target molecule itself is an aromatic amine, other related aniline (B41778) impurities would also carry this alert.

Hydroxylamines are also recognized as potentially genotoxic intermediates. nih.gov

Assessment Strategy: According to ICH M7, impurities with structural alerts (Class 3) require further evaluation. veeprho.com This can involve a bacterial reverse mutation assay (Ames test). fda.gov A negative result in an appropriate assay can overrule a structural alert, classifying the impurity as non-mutagenic (Class 5). ich.org If an impurity is found to be mutagenic, its presence in the final product must be strictly controlled to a level that poses negligible carcinogenic risk.

Degradation Impurities and Stability Studies

Degradation impurities arise from the chemical breakdown of the target compound during storage or handling. oceanicpharmachem.com Stability-indicating analytical methods are essential for identifying and quantifying these impurities. ajpaonline.comambiopharm.com

Aromatic amines are susceptible to degradation, primarily through oxidation. atamanchemicals.comsciencemadness.org Exposure to air (oxygen), light, and elevated temperatures can promote the formation of colored impurities. atamanchemicals.com For this compound, potential degradation pathways include:

Oxidation: The amino group can be oxidized, leading to the formation of nitroso, nitro, and azoxy compounds, which are often highly colored. mdpi.com This can result in the product changing color over time, for instance, to a red-brown tint. atamanchemicals.com

Polymerization: Oxidative coupling reactions can lead to the formation of polymeric impurities.

Hydrolysis: While generally stable, the ethoxy group could potentially undergo hydrolysis under harsh acidic or basic conditions, leading to the corresponding phenol (B47542) derivative, 3-Bromo-5-fluoro-2-hydroxyaniline .

Forced degradation studies, involving exposure to stress conditions like heat, humidity, light, acid, and base, are performed to predict the likely degradation products and establish the stability of the compound. ajpaonline.com

Development of Robust Analytical Methods for Impurity Quantification and Control

The development of sensitive and specific analytical methods is crucial for controlling impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose in the pharmaceutical industry. chromatographyonline.comchromatographyonline.com

Method of Choice: A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is typically the primary choice for analyzing this compound and its impurities. chromatographyonline.com Gradient elution is often necessary to separate both polar and non-polar impurities in a single run.

Column Selection: The separation of positional isomers can be particularly challenging. mtc-usa.comwelch-us.com Phenyl-based or pentafluorophenyl (PFP) stationary phases can offer unique selectivity for aromatic and halogenated compounds through π-π and dipole-dipole interactions, potentially improving the resolution of closely related isomers. mtc-usa.comwelch-us.com

Detection and Identification: A photodiode array (PDA) detector can be used to check for peak purity. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. ambiopharm.com Gas Chromatography (GC), particularly with a mass spectrometry detector (GC-MS), may be suitable for volatile impurities.

Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of quantifying impurities. chromatographyonline.com

Table 3: Recommended Analytical Methods for Impurity Control

Analytical Technique Purpose Key Considerations
RP-HPLC with UV/PDA Quantification of known and unknown impurities; Assay of main compound. Gradient elution; Column selectivity (e.g., C18, Phenyl, PFP) is critical for isomer separation.
LC-MS Identification of unknown impurities and degradation products. Provides molecular weight and fragmentation data for structural confirmation.

Impact of Impurities on Chemical Synthesis Efficiency and Product Performance

Impurities in a starting material like this compound can have a significant negative impact on subsequent synthetic steps and the quality of the final product. oceanicpharmachem.comtutorchase.com

Reduced Yield and Purity: Impurities can interfere with chemical reactions by consuming reagents, inhibiting catalysts, or participating in side reactions. tutorchase.com This leads to a lower yield of the desired product and introduces new impurities that may be difficult to remove, complicating purification processes. senieer.comtutorchase.com

Altered Product Properties: Even at low levels, certain impurities can affect the physical and chemical properties of the final product. For example, trace metallic impurities can affect color and stability. Reactive impurities might degrade the final product over time, reducing its shelf life. researchgate.netnih.gov

Performance Issues: In the context of performance chemicals (e.g., in electronics or polymers), impurities can drastically alter the material's properties, such as conductivity, optical clarity, or mechanical strength. In pharmaceutical applications, impurities can affect the safety, efficacy, and stability of the active pharmaceutical ingredient (API). nih.govnih.gov

Therefore, stringent control over the impurity profile of this compound is not merely a matter of meeting specifications but is fundamental to ensuring the successful and reproducible manufacture of high-quality downstream products.

Strategies for Impurity Mitigation and Control in Manufacturing Processes for this compound

The manufacturing of this compound is a multi-step process where the control of impurities is critical to ensure the final product's quality and purity. A comprehensive impurity control strategy involves understanding the potential impurities that can arise at each synthetic stage and implementing specific measures to mitigate their formation. The primary sources of impurities include raw materials, intermediate stages, and the final synthesis step.

A likely synthetic pathway to this compound involves a sequence of reactions, including nitration, bromination, etherification, and reduction. Each of these steps presents a unique set of challenges in impurity control.

Table 1: Potential Impurities in the Synthesis of this compound

Potential Impurity Originating Step Reason for Formation
Isomeric FluoroanilinesStarting MaterialImpurities present in the initial fluoroaniline raw material.
Di- and Tri-nitrofluoroanisoleNitrationHarsh reaction conditions or insufficient control over stoichiometry, leading to over-nitration.
Isomeric Nitro CompoundsNitrationLack of regioselectivity during the nitration of the fluoroanisole precursor.
Di-brominated SpeciesBrominationOver-bromination of the aromatic ring due to excess brominating agent or prolonged reaction time.
Isomeric Bromo CompoundsBrominationNon-selective bromination leading to the formation of undesired positional isomers.
Unreacted BromophenolWilliamson Ether SynthesisIncomplete etherification reaction.
Elimination ByproductsWilliamson Ether SynthesisCompeting elimination reaction, especially with certain alkyl halides and bases.
Nitroso and Hydroxylamine IntermediatesReductionIncomplete reduction of the nitro group.
Dehalogenated ImpuritiesReductionLoss of bromine or fluorine atoms under harsh reductive conditions.

Mitigation and Control Strategies

Effective control of these impurities requires a multi-faceted approach, encompassing raw material specifications, process optimization, and robust purification methods.

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Enhanced Specificity

A primary avenue for future research lies in the rational design and synthesis of novel analogs of 3-Bromo-2-ethoxy-5-fluoroaniline. The goal of such synthetic endeavors would be to create derivatives with enhanced specificity for particular biological targets or with tailored properties for materials science applications. Methodologies such as palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer powerful tools for modifying the aniline (B41778) core. For instance, the bromine atom serves as a versatile handle for introducing a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.

Future synthetic strategies could focus on:

Modification of the Aniline Moiety: Introduction of diverse alkyl or aryl groups at the amino position can significantly impact the molecule's solubility, lipophilicity, and biological activity. Palladium-catalyzed amination strategies provide a robust platform for achieving this.

Derivatization at the Bromine Position: The bromine atom can be readily replaced with various functional groups through cross-coupling reactions, opening pathways to a vast library of new compounds with potentially unique properties.

Alteration of the Alkoxy Group: Varying the length and nature of the alkoxy chain could influence the compound's physical properties and its interactions with biological systems.

A systematic exploration of these synthetic modifications, guided by structure-activity relationship (SAR) studies, will be crucial in developing analogs with optimized performance for specific applications.

Exploration of Undiscovered Reactivity Patterns

The interplay of the bromo, fluoro, and ethoxy substituents on the aniline ring likely gives rise to unique and potentially undiscovered reactivity patterns. The electron-donating nature of the ethoxy and amino groups, combined with the electron-withdrawing and directing effects of the halogen atoms, creates a complex electronic environment that warrants further investigation.

Future research should aim to:

Investigate Electrophilic Aromatic Substitution Reactions: A detailed study of the regioselectivity of electrophilic aromatic substitution on the this compound ring is needed. The directing effects of the existing substituents could lead to novel and synthetically useful substitution patterns.

Explore Nucleophilic Aromatic Substitution: The presence of halogen atoms suggests the possibility of nucleophilic aromatic substitution reactions under specific conditions, providing another avenue for functionalization.

Uncover Novel Cyclization Reactions: The strategic positioning of the functional groups may enable the development of novel intramolecular cyclization reactions, leading to the synthesis of new heterocyclic scaffolds with potential biological activity.

A thorough investigation of these reactivity patterns will not only expand our fundamental understanding of the chemical behavior of this compound but also provide new tools for the synthesis of complex molecules.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental techniques offers a powerful approach to accelerate the discovery and development of new applications for this compound and its derivatives.

Future research in this area should focus on:

Predictive Modeling of Properties: Computational methods, such as Density Functional Theory (DFT), can be employed to predict a range of molecular properties, including spectroscopic data (IR, NMR), electronic properties (HOMO-LUMO gap), and reactivity indices. These predictions can guide experimental efforts and provide insights into the molecule's behavior.

High-Throughput Screening (HTS): HTS techniques can be utilized to rapidly screen libraries of this compound analogs for desired biological activities or material properties. This approach can significantly accelerate the identification of lead compounds for further development. The use of microdroplet reactions is one such HTS method that can be used for the rapid and high-throughput screening of optimized conditions for condensation reactions.

Spectroscopy-Guided Machine Learning: Integrating experimental spectroscopic data with machine learning algorithms can lead to the development of predictive models for various properties, aiding in the design of new molecules with desired characteristics.

By combining the predictive power of computational chemistry with the empirical data from advanced experimental techniques, researchers can create a more efficient and informed discovery pipeline.

Emerging Interdisciplinary Applications and Research Opportunities

The unique structural features of this compound make it a promising candidate for a variety of interdisciplinary applications.

Potential areas for future research include:

Medicinal Chemistry: Functionalized anilines are prevalent in many pharmaceutical compounds. The specific substitution pattern of this compound could serve as a novel scaffold for the development of new therapeutic agents. For example, quinazolinone derivatives, which can be synthesized from substituted anilines, have shown a range of biological activities, including analgesic, anti-inflammatory, and antitumor effects.

Materials Science: Aromatic amines are key building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through chemical modification to create new materials with tailored optoelectronic properties.

Agrochemicals: Many herbicides and pesticides contain aniline derivatives. The unique combination of substituents in this compound may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-ethoxy-5-fluoroaniline, and what factors influence the choice of starting materials?

  • Methodological Answer : Synthesis typically involves sequential halogenation and alkoxylation of an aniline precursor. For example, bromination at the 3-position and ethoxylation at the 2-position can be achieved via nucleophilic aromatic substitution (NAS) under controlled conditions. The choice of starting material (e.g., fluorinated nitrobenzenes or protected anilines) depends on regioselectivity challenges and the stability of intermediates. Ethoxylation often requires deprotonation with strong bases (e.g., NaH) in anhydrous solvents like DMF or THF to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aromatic proton signals split by adjacent substituents (e.g., coupling between H-4 and H-6 due to fluorine at C-5). Ethoxy groups show a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 4.0 ppm (CH₂) .
  • ¹⁹F NMR : A singlet near δ -115 ppm (C-5 fluorine) is typical for meta-fluorinated anilines.
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 248 (C₈H₈BrFNO) with isotopic patterns characteristic of bromine .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO or DMF and avoid repeated freeze-thaw cycles, which can degrade halogenated anilines. Shelf life is typically 6 months at -80°C or 1 month at -20°C .

Advanced Research Questions

Q. How does the electron-withdrawing effect of bromo and fluoro substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The bromine (σₚ ~ 0.23) and fluorine (σₚ ~ 0.06) at C-3 and C-5 create a net electron-deficient aromatic ring, directing electrophiles to the para position (C-4) relative to the ethoxy group. However, steric hindrance from the ethoxy group at C-2 may favor meta substitution in some cases. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via nitration or sulfonation reactions is advised .

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Competing substitution pathways (e.g., bromine vs. fluorine displacement) require careful selection of catalysts and temperatures. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ in THF/water at 80°C selectively targets the bromine, leaving the ethoxy and fluorine intact. Pre-coordination of the ethoxy group to Lewis acids (e.g., BF₃·OEt₂) can further enhance selectivity .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in heterocyclic synthesis?

  • Methodological Answer : Yield discrepancies often stem from impurities (e.g., residual moisture or dehalogenated byproducts). Purify the starting material via column chromatography (SiO₂, hexane/EtOAc) and confirm purity (>98%) by HPLC. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal quenching points. For example, highlights the importance of COA (Certificate of Analysis) validation for reproducibility .

Q. In cross-coupling reactions, how does the ethoxy group affect catalytic efficiency compared to other substituents?

  • Methodological Answer : The ethoxy group’s electron-donating nature (+M effect) can slow oxidative addition of Pd catalysts to the C-Br bond. Switching to electron-deficient ligands (e.g., XPhos) or increasing reaction temperatures (100–120°C) improves turnover. Comparative studies with methoxy or methylthio analogs (e.g., from ) reveal steric effects dominate over electronic effects in bulky systems .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethoxy-5-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.